molecular formula C18H20N6O3 B2876098 8-(2-((3-methoxyphenyl)amino)ethyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione CAS No. 923203-55-8

8-(2-((3-methoxyphenyl)amino)ethyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione

Cat. No.: B2876098
CAS No.: 923203-55-8
M. Wt: 368.397
InChI Key: UICMZBYKNRYCPA-UHFFFAOYSA-N
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Description

Chemical Reactions Analysis

The chemical reactions involving this compound would depend on its exact structure and the conditions under which the reactions are carried out. Purine derivatives can undergo a variety of reactions, including substitution reactions at various positions on the purine ring .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound depend on its molecular structure. These properties can include things like melting point, boiling point, solubility in various solvents, and reactivity with other chemicals .

Scientific Research Applications

Synthesis and Biological Activity

  • Research has been conducted on derivatives of 7,8-polymethylenehypoxanthines, which are precursors to compounds like 6-amino- and 6-alkylmercapto-7,8-polymethylenepurines and 1-substituted-7,8-polymethylenehypoxanthines. These have been studied for their antiviral and antihypertensive activities (Nilov et al., 1995).

Pharmacological Evaluation

  • A series of N-8-arylpiperazinylpropyl derivatives of 1,3-dimethyl-(1H,8H)-imidazo[2,1-f]purine-2,4-dione have been synthesized and evaluated. These compounds were found to be potent 5-HT(1A) receptor ligands. Some derivatives exhibited anxiolytic-like activity and behaved like antidepressants in pharmacological tests (Zagórska et al., 2009).

Antiviral Activity

  • The chemical synthesis of 2-aminoimidazo[1,2-a]-s-triazin-4-one and related nucleosides and nucleotides has been described. These new class of purine analogues showed moderate activity against rhinovirus at nontoxic dosage levels (Kim et al., 1978).

Molecular Studies

  • Studies on novel arylpiperazinylalkyl purine-2,4-diones and purine-2,4,8-triones have been conducted, focusing on their affinity for serotoninergic and dopaminergic receptors. These studies have identified potential compounds with antidepressant and anxiolytic properties (Zagórska et al., 2015).

Purine Isosteres in Drug Design

  • 1-Desazapurines, considered potent pharmacophores and widely used in drug design, have been synthesized using 3-methoxalylchromone, highlighting their significance in medicinal chemistry (Ostrovskyi et al., 2011).

Synthesis of Imidazo[1,2,3-cd]purine Derivatives

  • Research has involved the synthesis of new 4-alkyl- or 4-phenyl-7-methyl-1,2-dihydro-7H-imidazo[1,2,3-cd]purine-6,8-diones, which have potential applications in various scientific fields (Šimo et al., 1998).

Acyclic Analogs of Purine Nucleosides

  • Studies on hydroxyl-protected derivatives of imidazoles and their conversion to acyclic analogues of imidazole nucleosides have been conducted. These studies contribute to the understanding of purine derivatives (Parkin & Harnden, 1982).

Mechanism of Action

The mechanism of action would depend on the specific biological or chemical context in which this compound is used. For example, many drugs that are purine derivatives work by interfering with the synthesis of nucleic acids .

Safety and Hazards

The safety and hazards associated with a compound depend on its specific physical and chemical properties. It’s important to handle all chemicals with appropriate safety precautions, especially if the properties of the compound are not well known .

Future Directions

The future directions for research on this compound would depend on its potential applications. If it has medicinal properties, for example, it could be further developed as a drug .

Properties

IUPAC Name

6-[2-(3-methoxyanilino)ethyl]-4,7-dimethylpurino[7,8-a]imidazole-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N6O3/c1-11-10-24-14-15(22(2)18(26)21-16(14)25)20-17(24)23(11)8-7-19-12-5-4-6-13(9-12)27-3/h4-6,9-10,19H,7-8H2,1-3H3,(H,21,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UICMZBYKNRYCPA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN2C3=C(N=C2N1CCNC4=CC(=CC=C4)OC)N(C(=O)NC3=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N6O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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